2-chloro-N-[(2E)-4-chloro-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide
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Overview
Description
2-chloro-N-[(2E)-4-chloro-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide is a useful research compound. Its molecular formula is C15H10Cl2N2OS and its molecular weight is 337.22. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Characterization
A range of studies has focused on the synthesis and characterization of benzothiazole derivatives, including methods for their preparation and structural analysis. For instance, novel derivatives have been synthesized through one-pot, multicomponent reactions, offering insights into their chemical properties and potential applications (Hossaini et al., 2017). Microwave-promoted synthesis has also been explored as an efficient method for preparing benzamide derivatives, highlighting a cleaner and faster approach to their production (Saeed, 2009).
Anticancer Activity
Several benzothiazole derivatives have been evaluated for their potential as antitumor agents. Research has identified compounds with selective cytotoxicity against tumorigenic cell lines, indicating their promise as anticancer drugs. For example, specific derivatives have shown excellent in vivo inhibitory effects on tumor growth (Yoshida et al., 2005). Another study synthesized pro-apoptotic indapamide derivatives, identifying compounds with high proapoptotic activity against melanoma cell lines (Yılmaz et al., 2015).
Pharmacological Evaluation
Compounds based on the benzothiazole structure have been synthesized and assessed for various pharmacological activities. This includes the evaluation of anticonvulsant, neurotoxicity, and CNS depressant effects, indicating a broad spectrum of potential therapeutic applications (Rana et al., 2008). Additionally, anticancer evaluations have been conducted, with some compounds showing higher activity than reference drugs against cancer cell lines (Ravinaik et al., 2021).
Novel Synthetic Methods
Research continues to develop novel synthetic methods for creating benzothiazole derivatives, offering new pathways for their construction and potential applications. This includes the use of Rhodium(III)-catalyzed annulation to construct various derivatives, showcasing the versatility of these synthetic approaches (Zhu et al., 2022).
Mechanism of Action
In another study, benzo[d]thiazole-2-thiol bearing 2-oxo-2-substituted-phenylethan-1-yl compounds were found to inhibit quorum sensing in Gram-negative bacteria . Quorum sensing is a form of bacterial cell-cell communication that responds to external factors such as nutrient availability and defense mechanisms .
Future Directions
Properties
IUPAC Name |
2-chloro-N-(4-chloro-3-methyl-1,3-benzothiazol-2-ylidene)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10Cl2N2OS/c1-19-13-11(17)7-4-8-12(13)21-15(19)18-14(20)9-5-2-3-6-10(9)16/h2-8H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VTUBODPTCDHJLI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=CC=C2Cl)SC1=NC(=O)C3=CC=CC=C3Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10Cl2N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.